Cas no 98648-34-1 (N-Methyl-N-nitroso-1-hexadecylamine)

N-Methyl-N-nitroso-1-hexadecylamine is a nitrosamine compound characterized by its long alkyl chain (C16), which imparts hydrophobic properties. This structural feature enhances its solubility in organic solvents and influences its reactivity in nitrosation processes. The compound is primarily utilized in research applications, particularly in studies involving nitrosamine formation, stability, and decomposition mechanisms. Its well-defined molecular structure makes it a suitable reference standard for analytical methods such as HPLC and GC-MS. The nitroso group confers electrophilic reactivity, enabling its use in probing alkylation and DNA adduct formation in biochemical studies. Proper handling is essential due to its potential carcinogenicity, requiring adherence to safety protocols.
N-Methyl-N-nitroso-1-hexadecylamine structure
98648-34-1 structure
Product Name:N-Methyl-N-nitroso-1-hexadecylamine
CAS No:98648-34-1
MF:C17H36N2O
MW:284.480545043945
CID:801972
PubChem ID:53402012
Update Time:2025-06-13

N-Methyl-N-nitroso-1-hexadecylamine Chemical and Physical Properties

Names and Identifiers

    • 1-Hexadecanamine,N-methyl-N-nitroso-
    • N-Methyl-N-nitroso-1-hexadecanamine
    • N-hexadecyl-N-methylnitrous amide
    • N-METHYL-N-NITROSO HEXADECYLAMINE
    • N-Methyl-N-nitroso-1
    • N-NITROSO-N-METHYLHEXADECYLAMINE
    • 98648-34-1
    • HEXADECYL(METHYL)NITROSOAMINE
    • N-Methyl-N-nitroso-1-?hexadecylamine
    • DTXSID90694977
    • N-Methyl-N-nitroso-1-hexadecylamine
    • Inchi: 1S/C17H36N2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(2)18-20/h3-17H2,1-2H3
    • InChI Key: CRWBBWJOAPFABB-UHFFFAOYSA-N
    • SMILES: O=NN(C)CCCCCCCCCCCCCCCC

Computed Properties

  • Exact Mass: 284.28300
  • Monoisotopic Mass: 284.283
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 15
  • Complexity: 197
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.7A^2
  • XLogP3: 7.9

Experimental Properties

  • Density: 0.9±0.1 g/cm3
  • Melting Point: 41-43°C
  • Boiling Point: 372.1±15.0 °C at 760 mmHg
  • Flash Point: 178.8±20.4 °C
  • PSA: 32.67000
  • LogP: 6.08090
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

N-Methyl-N-nitroso-1-hexadecylamine Security Information

N-Methyl-N-nitroso-1-hexadecylamine Pricemore >>

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Additional information on N-Methyl-N-nitroso-1-hexadecylamine

Comprehensive Overview of N-Methyl-N-nitroso-1-hexadecylamine (CAS No. 98648-34-1): Properties, Applications, and Research Insights

N-Methyl-N-nitroso-1-hexadecylamine (CAS No. 98648-34-1) is a specialized organic compound that has garnered attention in both academic and industrial research due to its unique chemical structure and potential applications. This long-chain nitrosoamine derivative is characterized by a hexadecyl group attached to a methylnitroso functional group, making it a subject of interest in fields such as material science, surfactant chemistry, and biomedical research. Its molecular formula, C17H36N2O, reflects its amphiphilic nature, which is pivotal for studies on self-assembling monolayers and lipid membrane interactions.

In recent years, the demand for N-Methyl-N-nitroso-1-hexadecylamine has been driven by its role in advanced material synthesis. Researchers are exploring its utility in creating nanostructured materials, where its long alkyl chain facilitates controlled aggregation. This aligns with the growing trend of green chemistry and sustainable material design, as scientists seek eco-friendly alternatives for industrial processes. A frequent query in search engines—"How does N-Methyl-N-nitroso-1-hexadecylamine contribute to nanotechnology?"—highlights public curiosity about its innovative uses.

Another area of interest is the compound's potential in biomedical applications. While not a therapeutic agent itself, its structural features make it a candidate for drug delivery systems. For instance, its lipophilic properties could enhance the encapsulation efficiency of hydrophobic drugs, a topic often searched as "nitrosoamine derivatives in drug delivery." However, rigorous studies are needed to evaluate its biocompatibility and stability under physiological conditions.

The synthesis of N-Methyl-N-nitroso-1-hexadecylamine typically involves the nitrosation of N-methyl-1-hexadecylamine, a process requiring precise control of reaction conditions to avoid byproducts. Analytical techniques like NMR spectroscopy and mass spectrometry are essential for verifying its purity, a critical factor for reproducibility in research. Laboratories often search for "optimized synthesis protocols for 98648-34-1", emphasizing the need for reliable methodologies.

From an industrial perspective, this compound's role in surfactant formulations is noteworthy. Its ability to lower surface tension makes it a candidate for specialized detergents or emulsifiers, particularly in high-pH environments. This aligns with the rising demand for high-performance surfactants in sectors like agrochemicals and coatings, where users frequently inquire about "nitrosoamine-based surfactants and their stability."

Environmental and safety considerations are also paramount. Although N-Methyl-N-nitroso-1-hexadecylamine is not classified under restricted categories, proper handling protocols are recommended due to its reactive nitroso group. Searches such as "environmental impact of nitrosoamine compounds" reflect growing awareness of chemical safety, urging researchers to explore degradation pathways and eco-friendly alternatives.

In summary, N-Methyl-N-nitroso-1-hexadecylamine (CAS No. 98648-34-1) represents a versatile compound with multidisciplinary relevance. Its applications span from cutting-edge nanotechnology to industrial formulations, while ongoing research addresses both its potential and limitations. By addressing common search queries and integrating current scientific trends, this overview aims to bridge knowledge gaps and inspire further exploration of this intriguing molecule.

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